(S)-(2-(1-Aminoethyl)-6-fluorophenyl)methanol
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Overview
Description
(S)-(2-(1-Aminoethyl)-6-fluorophenyl)methanol is a chiral compound with significant potential in various scientific fields. This compound features a fluorine atom, an amino group, and a hydroxyl group attached to a benzene ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-(1-Aminoethyl)-6-fluorophenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 2-(1-Aminoethyl)-6-fluorobenzaldehyde using chiral catalysts or reducing agents such as sodium borohydride in the presence of chiral ligands. The reaction is usually carried out under mild conditions, with temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and high-pressure hydrogen gas to achieve high yields and enantiomeric purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-(2-(1-Aminoethyl)-6-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(1-Aminoethyl)-6-fluorobenzaldehyde or 2-(1-Aminoethyl)-6-fluorobenzophenone.
Reduction: Formation of various reduced derivatives, depending on the specific reaction conditions.
Substitution: Formation of substituted derivatives with different functional groups replacing the amino or hydroxyl groups.
Scientific Research Applications
(S)-(2-(1-Aminoethyl)-6-fluorophenyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-(2-(1-Aminoethyl)-6-fluorophenyl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target. The presence of the fluorine atom enhances its binding properties, making it a valuable tool for studying biochemical pathways and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- (S)-(2-(1-Aminoethyl)-4-fluorophenyl)methanol
- (S)-(2-(1-Aminoethyl)-6-chlorophenyl)methanol
- (S)-(2-(1-Aminoethyl)-6-bromophenyl)methanol
Uniqueness
(S)-(2-(1-Aminoethyl)-6-fluorophenyl)methanol is unique due to the presence of the fluorine atom at the 6-position, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and binding affinity, making it more effective in various applications compared to its analogs with different halogen substitutions.
Properties
Molecular Formula |
C9H12FNO |
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Molecular Weight |
169.20 g/mol |
IUPAC Name |
[2-[(1S)-1-aminoethyl]-6-fluorophenyl]methanol |
InChI |
InChI=1S/C9H12FNO/c1-6(11)7-3-2-4-9(10)8(7)5-12/h2-4,6,12H,5,11H2,1H3/t6-/m0/s1 |
InChI Key |
OGQBYQMUGGFCPB-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=C(C(=CC=C1)F)CO)N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)CO)N |
Origin of Product |
United States |
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